molecular formula C7H12O B3113697 Spiro[2.4]heptan-5-ol CAS No. 19740-30-8

Spiro[2.4]heptan-5-ol

Cat. No. B3113697
CAS RN: 19740-30-8
M. Wt: 112.17 g/mol
InChI Key: SXUIBYVJKCKGSE-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-5-ol, also known as 5-(hydroxymethyl)spiro[2.4]heptan-5-ol, is a chemical compound with the molecular formula C8H14O2 . The molecule contains a total of 25 bonds, including 11 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 five-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .


Molecular Structure Analysis

The molecular structure of Spiro[2.4]heptan-5-ol includes a three-membered ring and a five-membered ring, along with two hydroxyl groups, one primary alcohol, and one tertiary alcohol . The 3D structure can be visualized interactively for a better understanding of the chemical structure .


Physical And Chemical Properties Analysis

Spiro[2.4]heptan-5-ol has a molecular weight of 142.20 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 263.1±8.0 °C at 760 mmHg, and a flash point of 127.1±13.0 °C . It also has a polar surface area of 40 Ų .

Scientific Research Applications

Synthesis and Drug Discovery

Spiro[2.4]heptan-5-ol and its derivatives are crucial in the field of drug discovery. The stereoselective construction of 5-aza-spiro[2,4]heptane motifs, a structural component valuable for drug discovery, is achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (Liu et al., 2011). This process is significant for synthesizing bioactive compounds, especially in medicinal chemistry.

Chemistry and Reactivity

Spiro[2.4]heptan-5-ol and its related compounds, such as spiro[2.4]hepta-4,6-dienes, have been extensively studied for their synthesis and chemical reactions. These studies include methods of synthesis, reactivity, and principal chemical reactions, underlining the compound's versatility in organic synthesis (Menchikov & Nefedov, 1994).

Structural Analysis and Drug Optimization

Structural analysis of spiro[2.4]heptan-5-ol derivatives provides insights into their application in drug optimization. The synthesis of spiro[3.3]heptane-1,6-diamines, protected for use as building blocks in drug discovery, reveals their potential as restricted surrogates for cyclohexane derivatives. This implies their utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).

properties

IUPAC Name

spiro[2.4]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-1-2-7(5-6)3-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUIBYVJKCKGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.4]heptan-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WG Dauben, JL Chitwood - Journal of the American Chemical …, 1968 - ACS Publications
Spiro [2.3] hexane-4-methanol (2) was formed upon prolonged treatment of methyl 4-chlorobicyclo-[2.2. 0] hexane-l-carboxylate (1) with lithium aluminum hydride, and the …
Number of citations: 12 pubs.acs.org
W Adam, E Crämer - Chemische Berichte, 1987 - Wiley Online Library
Oxadispiro[2.1.2.2]nonane (1), prepared in 62% yield by epoxidation of 5‐methylenespiro[2.4]heptane with m‐chloroperbenzoic acid, gave on treatment with trifluoroacetic acid in CCl 4 …
A Sonoda, I Moritani, J Miki, T Tsuji… - Bulletin of the Chemical …, 1972 - journal.csj.jp
The photochemical transformations of a series of spriocyclopropyl ketones (1–4) have been investigated in dilute n-hexane solutions. Spirocyclopropyl ketones 1 and 2 give mainly the ’…
Number of citations: 14 www.journal.csj.jp
AK Das, S Swamy - Journal of Applied Pharmaceutical Science, 2016 - japsonline.com
The members of genus Atalantia are widely used in Traditional, Folk and Ayurvedic systems of Medicine; of which three species are found in south India namely A. monophylla, A. …
Number of citations: 16 japsonline.com
H Zheng, Q Zhang, J Quan, Q Zheng, W Xi - Food chemistry, 2016 - Elsevier
The composition and content of sugars, organic acids, volatiles and carotenoids, in the pulps of six grapefruit cultivars, were examined by HPLC and GC–MS. The results showed that …
Number of citations: 161 www.sciencedirect.com

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